molecular formula C14H21BO3 B3351363 3-Methoxy-2-methylphenylboronic acid pinacol ester CAS No. 351456-69-4

3-Methoxy-2-methylphenylboronic acid pinacol ester

Cat. No. B3351363
CAS RN: 351456-69-4
M. Wt: 248.13 g/mol
InChI Key: WFZZMEOXDLWFHI-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylphenylboronic acid pinacol ester is a boronic acid derivative . It is a highly valuable building block in organic synthesis . The molecular formula of this compound is C13H19BO3 .


Synthesis Analysis

Pinacol boronic esters, including 3-Methoxy-2-methylphenylboronic acid pinacol ester, are synthesized using various borylation approaches . Protodeboronation of these esters is not well developed, but catalytic protodeboronation utilizing a radical approach has been reported .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-2-methylphenylboronic acid pinacol ester is represented by the formula C13H19BO3 . This compound has a molecular weight of 234.10 .


Chemical Reactions Analysis

Pinacol boronic esters, including 3-Methoxy-2-methylphenylboronic acid pinacol ester, are used in many chemical reactions. They are particularly important in the Suzuki–Miyaura coupling . They can also be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

3-Methoxy-2-methylphenylboronic acid pinacol ester is a liquid at room temperature . It has a refractive index of 1.502 and a density of 1.028 g/mL at 25 °C .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound is used as a reagent in the Suzuki–Miyaura (SM) coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound can undergo catalytic protodeboronation, a process that involves the removal of the boron moiety from the compound . This process is particularly useful when the boron moiety needs to be removed at the end of a sequence .

Anti-Markovnikov Hydromethylation

Paired with a Matteson–CH2–homologation, protodeboronation allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Total Synthesis of δ-®-coniceine and Indolizidine 209B

The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex organic compounds with potential applications in medicinal chemistry.

Preparation of Sulfinamide Derivatives

Phenylboronic acid pinacol ester, a related compound, can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

Synthesis of Lamellarin Analogs

4-Hydroxy-3-methoxyphenylboronic acid pinacol ester, another related compound, can be used to synthesize 5,6-dihydropyrrolo [2,1-b]isoquinoline derivatives, which can be utilized as scaffolds to prepare lamellarin analogs via regioselective bromination and Suzuki cross-coupling reactions .

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methylphenylboronic acid pinacol ester involves its use as a building block in organic synthesis . It can undergo various transformations, including oxidations, aminations, halogenations, and CC-bond formations .

Safety and Hazards

This compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should also be avoided . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The future directions of research on 3-Methoxy-2-methylphenylboronic acid pinacol ester could involve further development of its synthesis methods, particularly the protodeboronation process . Additionally, its use in the synthesis of other complex organic compounds could be explored further .

properties

IUPAC Name

2-(3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-10-11(8-7-9-12(10)16-6)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZZMEOXDLWFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

351456-69-4
Record name 2-(3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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